molecular formula C7H7N3OS3 B11535630 Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- CAS No. 24134-92-7

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-

Cat. No.: B11535630
CAS No.: 24134-92-7
M. Wt: 245.4 g/mol
InChI Key: YNUXXVYWLRMLJK-UHFFFAOYSA-N
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Description

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an isothiazole ring, a cyano group, and a methylthio substituent, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- typically involves multi-step organic reactions. One common method includes the reaction of 4-cyano-5-(methylthio)-3-isothiazole with acetamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-: Unique due to its specific substituents and structure.

    Other Isothiazole Derivatives: Compounds with similar isothiazole rings but different substituents, such as 4-cyano-5-(methylthio)-3-isothiazole.

Uniqueness

The uniqueness of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Biological Activity

Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-, commonly referred to as compound 24134-92-7, is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- is C7H7N3OS3, with a molecular weight of approximately 245.34 g/mol. The compound features a unique structural arrangement that includes:

  • Isothiazole ring : Known for its reactivity and involvement in various biological processes.
  • Cyano group : Contributes to the compound's ability to undergo hydrolysis and participate in nucleophilic substitution reactions.
  • Thioether linkage : Enhances the compound's reactivity with electrophiles.

Table 1: Key Properties of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)-

PropertyValue
Molecular FormulaC7H7N3OS3
Molecular Weight245.34 g/mol
Boiling Point371.4 °C
Density1.52 g/cm³
Refractive Index1.682
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Antimicrobial Properties

Research indicates that Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- exhibits notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, making it a candidate for the development of new antimicrobial agents. The mechanism behind its antimicrobial action is believed to involve interference with bacterial metabolic pathways, although specific targets remain under investigation .

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions including cancer. Inhibition of HO-1 may enhance the efficacy of certain cancer therapies by reducing tumor invasiveness and modulating the tumor microenvironment .

Case Study: HO-1 Inhibition

In a study evaluating several acetamide derivatives for their inhibitory effects on HO-1, Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- was highlighted for its potential as an anticancer agent. The study demonstrated that compounds with similar structures exhibited varying degrees of inhibition against HO-1, with some derivatives showing IC50 values below 8 μM .

Cytotoxicity and Selectivity

The cytotoxic effects of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- have been evaluated in various cancer cell lines including U87MG (glioblastoma), DU145 (prostate), and A549 (lung). Results indicated that this compound could selectively inhibit tumor cell proliferation while sparing normal cells, suggesting a favorable therapeutic index .

The biological activity of Acetamide, 2-((4-cyano-5-(methylthio)-3-isothiazolyl)thio)- is primarily attributed to its ability to interact with biological macromolecules. The presence of the isothiazole moiety allows for nucleophilic attacks on electrophiles within cellular environments. Additionally, the cyano group can facilitate further chemical transformations that enhance the compound's bioactivity.

Interaction Studies

Studies focusing on the binding affinity of this compound to target enzymes and receptors reveal that it may influence their activity significantly. Understanding these interactions is crucial for optimizing the efficacy and specificity of this compound as a drug candidate .

Properties

CAS No.

24134-92-7

Molecular Formula

C7H7N3OS3

Molecular Weight

245.4 g/mol

IUPAC Name

2-[(4-cyano-5-methylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C7H7N3OS3/c1-12-7-4(2-8)6(10-14-7)13-3-5(9)11/h3H2,1H3,(H2,9,11)

InChI Key

YNUXXVYWLRMLJK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NS1)SCC(=O)N)C#N

Origin of Product

United States

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